molecular formula C48H56ClN7O7S B12384095 PROTAC SARS-CoV-2 Mpro degrader-2

PROTAC SARS-CoV-2 Mpro degrader-2

Cat. No.: B12384095
M. Wt: 910.5 g/mol
InChI Key: QJMUEOZVQRLSGY-BABAJCCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC SARS-CoV-2 Mpro degrader-2 is a novel small-molecule antiviral compound designed to target and degrade the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is a highly conserved enzyme essential for viral replication and pathogenesis, making it a prime target for antiviral drug development. This compound leverages the proteolysis targeting chimera (PROTAC) technology to induce the degradation of the main protease, thereby inhibiting the replication of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC SARS-CoV-2 Mpro degrader-2 involves several key steps:

    Ligand Synthesis: The synthesis begins with the preparation of the main protease inhibitors, such as MPI8 and MPI29.

    Linker Attachment: The inhibitors are then conjugated with a CRBN E3 ligand through a linker.

    Final Assembly: The final step involves the assembly of the PROTAC molecule by linking the inhibitor-CRBN conjugate with the main protease targeting moiety.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Mechanism of Action

PROTAC SARS-CoV-2 Mpro degrader-2 exerts its effects through a mechanism known as targeted protein degradation. The compound binds to the main protease of SARS-CoV-2 and recruits an E3 ubiquitin ligase, such as CRBN. This recruitment leads to the ubiquitination of the main protease, marking it for degradation by the proteasome. The degradation of the main protease inhibits viral replication and reduces the viral load in infected cells .

Properties

Molecular Formula

C48H56ClN7O7S

Molecular Weight

910.5 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H56ClN7O7S/c1-28(31-8-10-32(11-9-31)43-29(2)50-27-64-43)51-45(60)40-22-35(57)25-55(40)47(62)44(48(4,5)6)52-41(58)26-53-18-20-54(21-19-53)42(59)24-37-30(3)56(39-17-16-36(63-7)23-38(37)39)46(61)33-12-14-34(49)15-13-33/h8-17,23,27-28,35,40,44,57H,18-22,24-26H2,1-7H3,(H,51,60)(H,52,58)/t28-,35+,40-,44+/m0/s1

InChI Key

QJMUEOZVQRLSGY-BABAJCCMSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O

Origin of Product

United States

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